![molecular formula C15H12N2OS2 B2934364 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 478067-64-0](/img/structure/B2934364.png)
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
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Overview
Description
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with easily available compounds. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives has been used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
The molecular structure of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be analyzed using various spectroscopic techniques. Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis
The chemical reactions involving 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be complex. The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be analyzed using various techniques. For instance, their structures were characterized with 1H NMR, 13C NMR and HRMS .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have been recognized for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . The structure–activity relationships (SARs) of these compounds are crucial for developing new analogs with enhanced anti-inflammatory activities and minimal toxicity.
Antimicrobial Activity
The antimicrobial potential of pyrimidine scaffolds is significant due to the growing resistance to existing antibiotics. Pyrimidine derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising activity. This includes activity against pathogens like E. coli and S. aureus, which are common targets for new antimicrobial agents .
Anticancer Activity
Pyrimidine derivatives have shown potential in anticancer therapy. Some novel triazole-containing pyrimidine derivatives have demonstrated effective activity against cancer cell lines such as HepG-2, Hep-2, MCF-7, PC-3, and HeLa. The evaluation of these compounds through assays like MTT indicates their potential as antiproliferative agents .
Mechanism of Action
Target of Action
It’s worth noting that thieno[2,3-d]pyrimidine compounds have been reported to exhibit a broad spectrum of activities, including antitumor , antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Thieno[2,3-d]pyrimidine compounds have been found to inhibit the proliferation of cells expressing folate receptors . They have also been reported to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
Pyrimidine metabolism is known to be involved in the synthesis, degradation, salvage, interconversion, and transport of molecules . Pyrimidine metabolism changes under a variety of conditions, including pathogen infections, effects of antimetabolites and inhibitors, and genetic manipulations .
Result of Action
Thieno[2,3-d]pyrimidine compounds have been found to exhibit potent anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
properties
IUPAC Name |
4-phenoxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(17-15)18-11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAHSRJQUKZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine |
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